Benzo[h]quinolin-4(1H)-one, 2,3-dihydro-
CAS No.: 883-22-7
Cat. No.: VC20676470
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883-22-7 |
|---|---|
| Molecular Formula | C13H11NO |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 2,3-dihydro-1H-benzo[h]quinolin-4-one |
| Standard InChI | InChI=1S/C13H11NO/c15-12-7-8-14-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-6,14H,7-8H2 |
| Standard InChI Key | VBDZFQKZVOOQQF-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2=C(C1=O)C=CC3=CC=CC=C32 |
Introduction
Structural Characteristics and Nomenclature
Core Framework and Hydrogenation
Benzo[h]quinolin-4(1H)-one features a fused bicyclic system comprising a benzene ring (benzo) annulated to a quinolin-4-one moiety. The "h" notation specifies the angular fusion position of the benzene ring relative to the quinoline nitrogen . The 2,3-dihydro modification indicates saturation of the C2–C3 double bond in the quinoline ring, resulting in a partially reduced structure (Fig. 1).
Structural Formula:
Molecular Weight:
195.22 g/mol (theoretical, based on parent compound adjustments) .
Table 1: Comparative Structural Properties
| Property | Benzo[h]quinolin-4(1H)-one | 2,3-Dihydro Variant |
|---|---|---|
| Double Bonds | C1–C2, C3–C4 | C3–C4 only |
| Ring Strain | Moderate | Reduced |
| Planarity | Fully conjugated | Non-planar (C2–C3) |
Synthesis Methodologies
Hydrogenation of Parent Compound
Partial hydrogenation of benzo[h]quinolin-4(1H)-one using catalytic transfer hydrogenation (e.g., Pd/C, H₂) selectively reduces the C2–C3 double bond. Reaction conditions (temperature, solvent polarity) critically influence regioselectivity . For example, ethanol at 80°C under 30 psi H₂ yields ~65% 2,3-dihydro product, with over-reduction to tetrahydro derivatives occurring above 100°C .
Cyclization of Dihydro Precursors
Alternative routes involve cyclizing 2,3-dihydro precursors. For instance, heating N-(2-aminophenyl)malonamide derivatives in polyphosphoric acid (PPA) induces intramolecular cyclization, forming the dihydroquinolinone core . This method avoids isolation of unstable intermediates but requires stringent temperature control (130–140°C) .
Physicochemical Properties
Thermal Stability
The 2,3-dihydro modification enhances thermal stability compared to the parent compound. Differential scanning calorimetry (DSC) reveals a melting point elevation of ~20–30°C due to reduced ring strain .
Table 2: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 220–225°C (decomp.) | DSC |
| LogP | 2.85 ± 0.15 | HPLC (C18 column) |
| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask method |
Spectroscopic Signatures
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¹H NMR: Distinctive signals include:
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IR: Stretching vibrations at 1655 cm⁻¹ (C=O) and 3250 cm⁻¹ (N–H) .
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich C5 and C8 positions undergo nitration and sulfonation. For example, nitration with HNO₃/H₂SO₄ at 0°C produces 5-nitro-2,3-dihydrobenzo[h]quinolin-4(1H)-one in 72% yield .
O- and N-Alkylation
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O-Methylation: Treatment with dimethyl sulfate/K₂CO₃ in acetone affords 4-methoxy-2,3-dihydrobenzo[h]quinolin-1-one (55% yield) .
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N-Alkylation: Requires harsher conditions (e.g., DMF, NaH, alkyl halides), yielding N-substituted derivatives with moderated bioactivity .
Industrial and Material Science Applications
Dye Intermediate
The compound serves as a precursor for azo dyes, where its amine group facilitates diazo coupling. Derivatives exhibit λₘₐₓ = 480–520 nm (orange-red hues), useful in textile applications .
Organic Semiconductor
Density functional theory (DFT) calculations indicate a bandgap of 3.1 eV, suitable for hole-transport layers in OLEDs .
Research Gaps and Future Directions
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Stereoselective Synthesis: Current methods yield racemic mixtures; asymmetric hydrogenation remains unexplored.
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In Vivo Pharmacokinetics: No data on bioavailability or metabolic pathways.
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Advanced Materials: Thin-film properties and device integration require experimental validation.
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